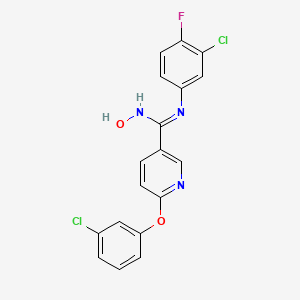
Ido1-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido1-IN-14 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine. IDO1 plays a pivotal role in immune suppression within the tumor microenvironment by depleting tryptophan and accumulating immunosuppressive kynurenine metabolites .
Métodos De Preparación
The synthesis of Ido1-IN-14 involves several steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and condensation reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against IDO1. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
Ido1-IN-14 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of hydroxylated or quinone derivatives .
Aplicaciones Científicas De Investigación
Ido1-IN-14 has a wide range of scientific research applications, including:
Cancer Immunotherapy: As an IDO1 inhibitor, this compound is being investigated for its potential to enhance anti-tumor immune responses by preventing the immunosuppressive effects of IDO1 in the tumor microenvironment.
Neurodegenerative Diseases: IDO1 inhibitors like this compound are also being explored for their potential to modulate neuroinflammation and neurodegeneration, given the role of tryptophan metabolism in these processes.
Autoimmune Diseases: By modulating immune responses, this compound may have therapeutic potential in treating autoimmune diseases where immune tolerance is disrupted.
Infectious Diseases: IDO1 inhibitors are being studied for their ability to enhance immune responses against chronic infections by reducing the immunosuppressive effects of tryptophan metabolism.
Mecanismo De Acción
Ido1-IN-14 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of L-tryptophan to N-formylkynurenine, thereby reducing the levels of immunosuppressive kynurenine metabolites. The depletion of tryptophan and the accumulation of kynurenine are key mechanisms by which IDO1 suppresses immune cell effector functions and facilitates T cell death . By blocking these processes, this compound can enhance anti-tumor immune responses and potentially improve the efficacy of cancer immunotherapies .
Comparación Con Compuestos Similares
Ido1-IN-14 can be compared with other IDO1 inhibitors, such as:
Epacadostat: A well-known IDO1 inhibitor that has been extensively studied in clinical trials.
Navoximod: Another IDO1 inhibitor that has been evaluated in combination with immune checkpoint inhibitors.
INCB23843: An analogue of epacadostat that has demonstrated similar IDO1 inhibitory activities.
The uniqueness of this compound lies in its specific chemical structure and its potential to offer improved efficacy and safety profiles compared to other IDO1 inhibitors .
Propiedades
Fórmula molecular |
C18H12Cl2FN3O2 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
N'-(3-chloro-4-fluorophenyl)-6-(3-chlorophenoxy)-N-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-12-2-1-3-14(8-12)26-17-7-4-11(10-22-17)18(24-25)23-13-5-6-16(21)15(20)9-13/h1-10,25H,(H,23,24) |
Clave InChI |
PBWLJKDKBRGFBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)C(=NC3=CC(=C(C=C3)F)Cl)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


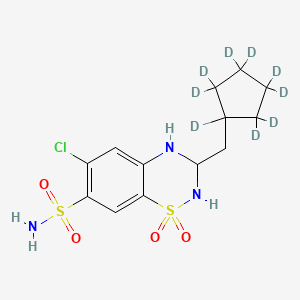
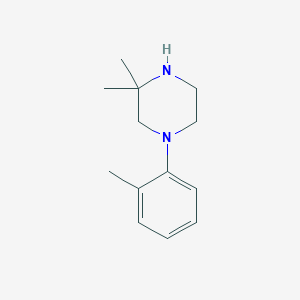
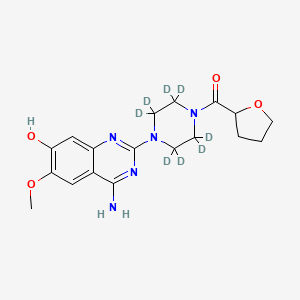

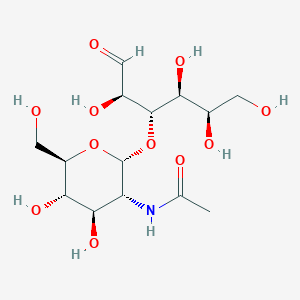
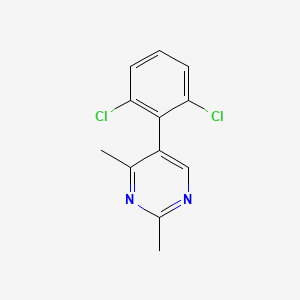
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
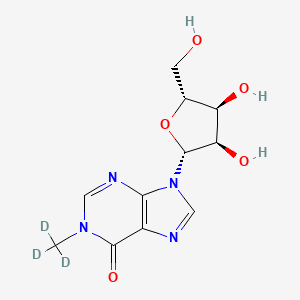
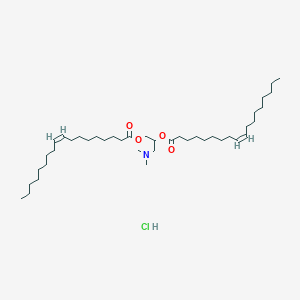
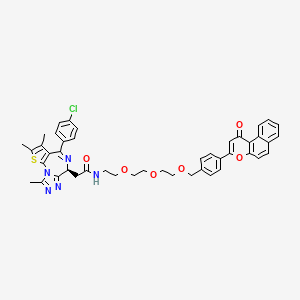
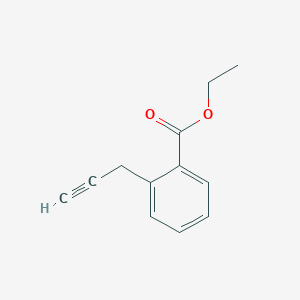

![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
